molecular formula C10H8BrNO B1376064 1-Bromo-4-methoxyisoquinoline CAS No. 1421517-83-0

1-Bromo-4-methoxyisoquinoline

Cat. No.: B1376064
CAS No.: 1421517-83-0
M. Wt: 238.08 g/mol
InChI Key: YCFPDPSSGCHYGR-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxyisoquinoline is a brominated isoquinoline derivative with a methoxy substituent at the 4-position. Based on analogous compounds, the molecular formula is inferred as C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol . Positional isomerism and substituent effects significantly influence reactivity, solubility, and applications in medicinal chemistry or organic synthesis.

Properties

IUPAC Name

1-bromo-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFPDPSSGCHYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 4-methoxyisoquinoline. This reaction typically uses bromine (Br2) in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, such as 4-methoxyisoquinoline derivatives.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-methoxyisoquinoline has been investigated for various applications across different domains:

Medicinal Chemistry

  • Anticancer Research : Studies have shown that isoquinoline derivatives can exhibit anticancer properties. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. For instance, it may inhibit specific kinases or receptors that are overexpressed in certain cancers .
  • Neuropharmacology : The compound has been explored for its potential effects on neurological pathways. Its structure suggests it could act as an inhibitor for enzymes such as cytochrome P450, which are crucial in drug metabolism.

Organic Synthesis

  • Building Block for Complex Molecules : As a versatile intermediate, this compound can be used to synthesize more complex organic compounds. This includes its role in creating derivatives that are valuable in pharmaceutical development .
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, enhancing its relevance in drug design and development. Its interactions with biological targets can lead to insights into new therapeutic strategies for diseases such as cancer and neurodegenerative disorders .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of isoquinolines, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of specific signaling pathways .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of isoquinoline derivatives, showing that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxyisoquinoline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its methoxy group and isoquinoline core may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility: Methoxy and bromine substituents in isoquinolines are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling access to complex heterocycles .
  • Medicinal Chemistry : Methoxy groups enhance lipophilicity and bioavailability, while bromine serves as a leaving group or pharmacophore anchor .

Biological Activity

1-Bromo-4-methoxyisoquinoline is a halogenated derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies. The compound's molecular formula is C10H8BrNOC_{10}H_{8}BrNO, and it has a molecular weight of approximately 238.08 g/mol.

Chemical Structure and Properties

This compound features a bromine atom at the first position and a methoxy group at the fourth position on the isoquinoline ring. This unique substitution pattern contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
StructureIsoquinoline derivative

The presence of the bromine atom enhances its electrophilicity, while the methoxy group increases lipophilicity, potentially improving absorption and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition may affect pharmacokinetics and drug interactions.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer activities. The specific mechanisms remain to be fully elucidated; however, it is believed that the compound influences signaling pathways related to cell growth and proliferation.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown selective cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 19 µM, indicating its potential as a therapeutic agent .
  • Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Inhibition zones measured up to 25 mm against Klebsiella pneumoniae were reported, suggesting its utility in treating bacterial infections .

Pharmacological Applications

The compound is being explored for its potential in drug discovery, particularly in designing inhibitors for specific enzymes or receptors involved in disease processes. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents .

Synthesis

The synthesis of this compound can be achieved through various methods involving substitution reactions on the isoquinoline ring. Typical reactions include:

  • Bromination : The introduction of the bromine atom can be accomplished using brominating agents under controlled conditions.
  • Methoxylation : The methoxy group can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

These synthetic routes not only yield this compound but also facilitate the production of related derivatives that may exhibit enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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